LY288513

Descripción general

Descripción

Métodos De Preparación

La síntesis de LY 288513 implica la reacción de isocianato de 4-bromofenilo con 4,5-difenil-1-pirazolidinona en condiciones controladas. La reacción normalmente ocurre en un disolvente orgánico como el dimetilsulfóxido a temperaturas elevadas. El producto se purifica posteriormente utilizando cromatografía líquida de alta eficacia para lograr una pureza superior al 98% .

Análisis De Reacciones Químicas

LY 288513 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de derivados reducidos.

Sustitución: El átomo de bromo en el grupo 4-bromofenilo puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica

Los reactivos comunes utilizados en estas reacciones incluyen dimetilsulfóxido, hidruro de litio y aluminio y varios nucleófilos. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Anxiolytic Effects

Research has demonstrated that LY288513 exhibits anxiolytic-like effects in animal models, reducing behaviors associated with anxiety. Studies indicate that this compound could potentially serve as a treatment for anxiety disorders, although further investigation is required to assess its safety and efficacy in humans.

Pharmacokinetics and Metabolism

Studies have shown that this compound is rapidly metabolized in animal models, primarily forming an O-glucuronide conjugate, which is subsequently eliminated through feces and urine. Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic applications and assessing potential side effects.

Comparative Analysis of CCK-B Antagonists

The following table summarizes various CCK-B antagonists, highlighting their unique characteristics compared to this compound:

| Compound Name | Type | Unique Characteristics |

|---|---|---|

| L-365,260 | CCK-B Antagonist | Selective for CCK-B with distinct pharmacokinetics |

| CI-988 | CCK-B Antagonist | Investigated for effects on anxiety and depression |

| L-740,093 | CCK-B Antagonist | Known for anxiolytic effects without sedation |

| Metrifudil | CCK-A/CCK-B Antagonist | Dual action on both receptor types |

| Benzodiazepine Derivatives | Anxiolytics | Different mechanism involving GABAergic pathways |

This compound's selectivity for the CCK-B receptor distinguishes it from other compounds in this category, making it a compelling candidate for further research in anxiety treatment.

Study on Anxiolytic Effects

In a preclinical study examining the anxiolytic properties of this compound, researchers found significant reductions in anxiety-related behaviors in rodent models subjected to stress-inducing conditions. The study utilized established behavioral assays such as the elevated plus maze and the open field test to quantify anxiety levels pre- and post-administration of this compound.

Pharmacological Studies

Another study focused on the pharmacological interactions of this compound with other neurotransmitter systems. It was observed that co-administration with selective serotonin reuptake inhibitors (SSRIs) enhanced the anxiolytic effects without increasing sedation levels, suggesting a synergistic potential that warrants further exploration .

Mecanismo De Acción

LY 288513 ejerce sus efectos uniéndose selectivamente a los receptores 2 de la colecistoquinina, inhibiendo su actividad. Esta inhibición modula la actividad de las neuronas de dopamina del cerebro, lo que lleva a efectos ansiolíticos y antipsicóticos. Los objetivos moleculares del compuesto incluyen los receptores 2 de la colecistoquinina, y afecta a las vías involucradas en la ansiedad y la psicosis .

Comparación Con Compuestos Similares

LY 288513 es similar a otros antagonistas del receptor 2 de la colecistoquinina como LY 288512 y LY 262691. LY 288513 es único debido a su estereoquímica específica y mayor selectividad para los receptores 2 de la colecistoquinina. Esta selectividad lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .

Compuestos Similares

- LY 288512

- LY 262691

Actividad Biológica

LY288513, a selective cholecystokinin (CCK) receptor antagonist, has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of anxiety and psychotic disorders. This article delves into the biological activity of this compound, highlighting its receptor specificity, behavioral effects in animal models, and relevant case studies.

Compound Overview

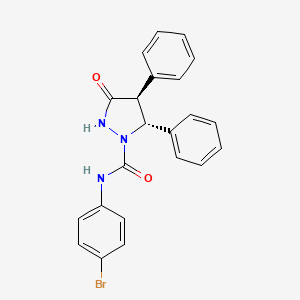

- Chemical Name : (4S,5R)-N-(4-Bromophenyl)-3-oxo-4,5-diphenyl-1-pyrazolidinecarboxamide

- CAS Number : 147523-65-7

- Molecular Formula : C22H18BrN3O2

- Purity : ≥98%

Receptor Specificity

This compound is characterized as a selective antagonist for the CCK2 receptor, with an IC50 value of 16 nM for CCK2 and >30,000 nM for CCK1, indicating a high degree of selectivity towards the CCK2 receptor . This selectivity is crucial as it minimizes off-target effects associated with non-selective antagonism.

Anxiolytic and Antipsychotic Properties

Research has demonstrated that this compound exhibits anxiolytic and antipsychotic properties in vivo. In various behavioral tests involving rodent models, this compound has been shown to significantly reduce anxiety-related behaviors and improve cognitive functions.

- Open Field Test (OFT) : In this test, mice treated with this compound displayed reduced exploratory behavior indicative of lower anxiety levels compared to controls. The number of lines crossed was significantly lower in treated groups, suggesting decreased anxiety .

- Elevated Plus Maze (EPM) : Mice administered this compound showed increased time spent in the open arms of the maze, which correlates with reduced anxiety. The results indicated a dose-dependent response where higher doses led to more pronounced anxiolytic effects .

- Y-Maze Test : This test evaluates spatial memory and working memory. Mice treated with this compound exhibited improved spontaneous alternation behavior, reflecting enhanced cognitive function .

Study on Anxiety Models

A study conducted by Booher et al. utilized high and low activity mouse strains to evaluate the effects of this compound on anxiety-related behaviors. The findings indicated that:

- Low Activity Strains : Showed a significant reduction in anxiety-related behaviors when treated with this compound.

- High Activity Strains : Exhibited minimal changes, suggesting that baseline activity levels may influence the drug's efficacy .

Effects on Pancreatic Stellate Cells

Another study focused on the effects of this compound on pancreatic stellate cells revealed that it significantly inhibited Akt phosphorylation induced by CCK stimulation. This suggests a potential role for this compound in modulating cellular responses in pancreatic disorders .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(4S,5R)-N-(4-bromophenyl)-3-oxo-4,5-diphenylpyrazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN3O2/c23-17-11-13-18(14-12-17)24-22(28)26-20(16-9-5-2-6-10-16)19(21(27)25-26)15-7-3-1-4-8-15/h1-14,19-20H,(H,24,28)(H,25,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUQHXHWJWQXSD-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147523-65-7 | |

| Record name | LY 288513 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147523657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-288513 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470GWP2CA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.